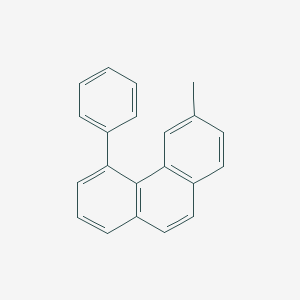

3-Methyl-5-phenylphenanthrene

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16 |

|---|---|

Molecular Weight |

268.4g/mol |

IUPAC Name |

3-methyl-5-phenylphenanthrene |

InChI |

InChI=1S/C21H16/c1-15-10-11-17-12-13-18-8-5-9-19(21(18)20(17)14-15)16-6-3-2-4-7-16/h2-14H,1H3 |

InChI Key |

BIHWXPHRXRWGBV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C(=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C(=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 Methyl 5 Phenylphenanthrene Electronic Structure and Reactivity

Quantum Chemical Methodologies Applied to Phenanthrene (B1679779) Systems

A variety of quantum chemical methods are employed to study phenanthrene systems, each with its own balance of computational cost and accuracy. These methods are crucial for determining molecular geometries and electronic properties. mdpi.comresearchgate.netscispace.com

Density Functional Theory (DFT) has become a predominant method for studying the electronic structure of organic compounds due to its efficiency and accuracy. yu.edu.joacademie-sciences.fr The B3LYP functional (Becke's three-parameter exchange with Lee, Yang, and Parr correlation functional) combined with basis sets like 6-31G(d,p) is frequently used for full geometry optimizations and the calculation of electronic properties of phenanthrene and its derivatives. yu.edu.joacademie-sciences.fr

DFT calculations are used to determine key parameters such as total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. yu.edu.jonih.gov These parameters are vital for understanding the kinetic stability and reactivity of the molecule. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. yu.edu.jo Studies on substituted phenanthrenes show that the addition of functional groups can significantly alter these electronic properties. yu.edu.jod-nb.info The introduction of nitro groups, for example, has been shown to decrease the total energy and the HOMO-LUMO gap compared to the parent phenanthrene molecule. yu.edu.jo

Table 1: Comparison of Calculated Electronic Properties for Phenanthrene This table presents theoretical values for phenanthrene's electronic properties, illustrating the data obtained through DFT calculations.

| Property | B3LYP/6-31G(d,p) Value | Unit |

|---|---|---|

| Total Energy | -14601.79 | eV |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.25 | eV |

| Energy Gap (HOMO-LUMO) | 4.96 | eV |

| Dipole Moment | 0.06 | Debye |

Data derived from studies on phenanthrene systems. yu.edu.jo

Alongside DFT, other computational methods are also applied to phenanthrene systems. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, first-principles approach. mdpi.comresearchgate.netscispace.com Geometries of phenanthrene have been optimized at the HF/6-311G(3d,2p) level of theory to serve as a basis for further, more complex calculations. mdpi.comresearchgate.net While computationally intensive, ab initio methods are valuable for providing accurate reference data. mdpi.comresearchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1), offer a less computationally expensive alternative. mdpi.comscispace.comnih.gov These methods are suitable for larger molecules and for initial explorations of molecular geometries. researchgate.net However, they can be less accurate, particularly for properties like the out-of-plane component of polarizability, due to the limited basis sets inherent in the methodology. mdpi.comresearchgate.net Studies have used AM1 to calculate stereoelectronic properties of phenanthrene carbinolamines to understand their structure-activity relationships. nih.gov

Table 2: Comparison of Ab Initio and Semi-Empirical Calculation Results for Phenanthrene This table showcases the differences in calculated properties between various computational methods.

| Method | Total Energy (hartree) |

|---|---|

| Ab Initio (HF/6-311G(3d,p)) | -536.1427035 |

| Semi-Empirical (AM1) | Geometry Optimization |

Data sourced from comparative studies on phenanthrene. mdpi.comresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rates. This is particularly important for understanding the formation of PAHs in combustion processes and their subsequent transformations in the environment. tandfonline.comosti.govresearchgate.net

Transition State Theory (TST) and its variations, like Variational Transition State Theory (VTST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to evaluate temperature- and pressure-dependent rate constants for elementary reactions. osti.govresearchgate.netosti.gov These theories have been applied to model the formation of phenanthrene from smaller radicals. For example, the recombination of indenyl and cyclopentadienyl (B1206354) radicals has been identified as a significant pathway to phenanthrene formation in flames. tandfonline.comosti.gov Computational models show that this process may involve intermediate steps, including H-assisted isomerization. osti.gov Similarly, the growth of phenanthrene from naphthalene (B1677914) via acetylene (B1199291) additions has been studied, with TST used to calculate the reaction rate coefficients for the elementary steps involved. researchgate.net

PAHs undergo transformation in the atmosphere through reactions with oxidants like hydroxyl radicals (•OH) and nitrogen oxides (NOx). nih.govacs.orgresearchgate.net Computational modeling is used to predict the most likely transformation products. nih.govacs.org DFT calculations, often using the B3LYP functional, are employed to determine the most reactive sites on the PAH molecule. nih.govacs.orgresearchgate.net Several theoretical approaches are evaluated for this purpose, including:

Thermodynamic stability of radical adducts: Calculating the stability of intermediates formed when an oxidant attacks the PAH. acs.org

Computed atomic charges: Analyzing the charge distribution on the PAH to identify electron-rich sites prone to electrophilic attack. acs.org

Average local ionization energy (ALIE): Identifying sites where it is easiest to remove an electron. acs.org

Studies have found that approaches based on the thermodynamics of radical adducts and ALIE are highly accurate in predicting the major transformation products when compared to laboratory data. acs.org

Transition State Theory in Phenanthrene Formation and Functionalization Reactions

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties and frontier molecular orbitals (HOMO and LUMO) of phenanthrene derivatives are central to their chemical behavior and potential applications. nih.govnih.gov The distribution and energy of these orbitals dictate the molecule's ability to donate or accept electrons, its electrophilic and nucleophilic sites, and its photophysical properties. nih.govresearchgate.net

The HOMO and LUMO energy levels, along with related parameters like ionization potential (IP) and electron affinity (EA), can be calculated using methods like DFT. yu.edu.jonih.gov For phenanthrene systems, the HOMO is typically a π-orbital distributed across the aromatic core, while the LUMO is a π*-orbital. The energy difference between these orbitals is a key factor in the molecule's electronic spectra and reactivity. yu.edu.jo

HOMO-LUMO Gap Analysis and Band Gap Determination

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comekb.eg The energy difference between them, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible for a molecule. schrodinger.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron to a higher energy state. mdpi.com

For the parent molecule, phenanthrene, the experimental ionization energy is approximately 7.87 eV, which can be considered an approximation of the HOMO energy. rsc.org The introduction of substituents alters these energy levels. The methyl group at the C3 position is a weak electron-donating group through an inductive effect, which tends to raise the energy of the HOMO. The phenyl group at the C5 position extends the π-conjugated system, which typically raises the HOMO energy and lowers the LUMO energy, thereby narrowing the HOMO-LUMO gap. researchgate.netresearchgate.net Consequently, 3-Methyl-5-phenylphenanthrene is expected to have a smaller HOMO-LUMO gap than unsubstituted phenanthrene, suggesting it is more reactive.

An illustrative comparison of these energy values is presented below. Note that the values for this compound are estimations based on established chemical principles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Benzene (B151609) | -9.24 | -1.15 | 8.09 |

| Phenanthrene | -7.87 | -1.30 | 6.57 |

| This compound | ~ -7.6 | ~ -1.5 | ~ 6.1 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into localized bonds and lone pairs, which align with the familiar Lewis structures chemists use. This analysis provides quantitative insight into bonding interactions, charge transfer, and hyperconjugation. rsc.org

In this compound, NBO analysis would characterize the σ-framework of C-C and C-H single bonds and the extensive π-system of the aromatic rings. Key insights are derived from the analysis of delocalization, described by second-order perturbation theory. This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Significant interactions expected in this compound include:

π → π* interactions: These are characteristic of the conjugated phenanthrene core and the attached phenyl ring, representing the delocalization of π-electrons across the aromatic system.

σ → π* and π → σ* interactions: These represent hyperconjugative effects that contribute to the stability of the molecule.

Substituent-specific interactions: The methyl group would participate in hyperconjugation through the donation of electron density from its C-H σ bonds to the π* orbitals of the phenanthrene ring (a σ → π* interaction). The phenyl group's π system would interact strongly with the phenanthrene π system (π → π* interactions).

An illustrative table of potential major NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C1-C2) | π* (C3-C4) | ~20-25 | Int-ring π-conjugation |

| π (C5-C6) | π* (Phenyl Ring) | ~5-10 | Inter-ring π-conjugation |

| σ (C3-CH3) | π* (C2-C10b) | ~2-5 | Hyperconjugation |

| LP (N) of N-donor | π* (C-C) of Ring | > 50 | (Reference for strong interaction) |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how molecules will interact, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), while blue colors indicate regions of positive potential (electron-poor). researchgate.net

For this compound, the MEP would show a large, continuous region of negative potential (red/yellow) above and below the plane of the fused aromatic rings, characteristic of a π-system. The peripheral hydrogen atoms would be regions of positive potential (blue). The electron-donating methyl group would slightly increase the electron density and thus the negative character of the ring to which it is attached. The phenyl group would extend the π-delocalization, spreading the negative potential over a larger surface area. The most electron-rich sites, particularly the "K-region" (C9-C10 bond) of the phenanthrene core, are prime targets for electrophilic attack.

Prediction of Reactive Sites and Chemoselectivity

Several theoretical models can be used to predict which sites on the this compound molecule are most likely to react.

Clar's Aromatic π-Sextet Theory in Reactivity Prediction

Clar's rule is a powerful qualitative model for predicting the stability and reactivity of polycyclic aromatic hydrocarbons (PAHs). wikipedia.org The rule states that the resonance structure with the largest number of disjoint "aromatic π-sextets" (rings that behave like benzene) is the most significant contributor to the molecule's true electronic structure. nih.gov

For phenanthrene, the most stable Clar structure contains two aromatic sextets in the two outer rings. This leaves the central ring with a more localized C9-C10 double bond. nih.govresearchgate.net This bond, often called the K-region, has a higher π-electron density and is more reactive towards addition reactions than other bonds in the molecule. Reacting at this site allows the molecule to retain the significant aromatic stabilization energy of the two outer benzene-like rings. frontiersin.org The placement of methyl and phenyl groups at the C3 and C5 positions does not alter this fundamental topology of the phenanthrene core, so the C9-C10 bond is still predicted to be the primary site of reactivity.

Average Local Ionization Energy (ALIE) Approach

The Average Local Ionization Energy (ALIE) is a computational descriptor that provides the average energy required to remove an electron from any specific point on a molecule's surface. cdnsciencepub.com It serves as a sophisticated guide to chemical reactivity, where regions with the lowest ALIE values are the most easily ionized and therefore the most susceptible to attack by electrophiles and oxidants. researchgate.net

For an aromatic molecule like this compound, the ALIE would be lowest in the regions above the π-electron clouds. In agreement with Clar's rule, the absolute minimum of the ALIE surface for the phenanthrene core is expected to be located over the C9-C10 bond. The electron-donating methyl group at C3 and the phenyl group at C5 would also create local minima on the ALIE surface in their vicinity, indicating these as other potential, though likely secondary, reactive sites.

Thermodynamic Stability of Radical Adducts

The course of a chemical reaction is often governed by the stability of the intermediates formed. For reactions involving radical addition to a PAH, the most likely site of attack is the one that leads to the most thermodynamically stable radical adduct. nih.gov

Computational studies on the addition of an OH radical to the parent phenanthrene molecule have shown that the stability of the resulting adduct varies significantly depending on the position of attack. The reaction is most favorable when the radical adds to a position that maximizes the aromaticity of the remaining system.

The calculated Gibbs free energy of reaction (ΔGrxn) for OH radical addition to various sites on phenanthrene confirms this principle.

| Position of OH Addition | Calculated ΔGrxn (kcal/mol) |

| C1 | -16.4 |

| C2 | -10.3 |

| C3 | -14.6 |

| C4 | -20.0 |

| C9 | -24.4 |

Data adapted from quantum-mechanical computations on phenanthrene. nih.gov

As shown in the table, addition at the C9 position is the most thermodynamically favorable process by a significant margin. nih.gov This forms a radical intermediate where the two outer rings remain fully aromatic, a highly stable configuration. Addition at the C4 position in the "bay region" is also favorable. For this compound, this fundamental reactivity pattern is expected to hold, with the C9 and C10 positions being the primary sites for radical attack.

Advanced Spectroscopic Characterization and Optical Properties of Substituted Phenanthrenes

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. msu.edu The energy absorbed from the UV-Vis region of the electromagnetic spectrum excites electrons from lower energy orbitals to higher energy ones, providing valuable information about the electronic structure, particularly in conjugated systems like phenanthrene (B1679779). msu.eduresearchgate.net For aromatic compounds, the absorption maxima (λmax) are influenced by the extent of conjugation and the nature of substituent groups. masterorganicchemistry.com

While specific UV-Vis absorption data for 3-Methyl-5-phenylphenanthrene is not detailed in the available research, the behavior of related compounds provides a strong indication of its expected properties. The parent compound, phenanthrene, exhibits strong absorption bands in the UV region. researchgate.net The addition of methyl and phenyl substituents to the phenanthrene core is expected to modify the electronic environment. Generally, increasing conjugation or adding electron-donating groups leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. masterorganicchemistry.com

The choice of solvent can also significantly impact the absorption spectrum. Studies on other complex dye molecules, such as 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene (B33073) dyes, have shown that λmax values can shift considerably with solvent polarity. biointerfaceresearch.com For instance, the λmax for these dyes varied significantly between methanol, chloroform, and DMF. biointerfaceresearch.com A similar solvent-dependent study would be crucial for fully characterizing the electronic behavior of this compound.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Aromatic Compounds

| Compound | λmax (nm) | Notes |

|---|---|---|

| Benzene (B151609) | 254 | Weaker bands, with stronger absorption near 200 nm. msu.edu |

| Butadiene | 217 | Example of a simple conjugated system. masterorganicchemistry.com |

| Mesityl Oxide | 228 | Conjugated alkene and C=O group. masterorganicchemistry.com |

| Phenanthrene | ~250, 292 | Multiple bands characteristic of polycyclic aromatic hydrocarbons. |

| Holmium Solution | ~370, 450, 480, 540 | Example of sharp absorption peaks in a different type of sample. researchgate.net |

Note: This table provides illustrative data for related and reference compounds to contextualize the expected spectral properties of this compound.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, investigates the light emitted by a material after it absorbs photons. renishaw.com This technique is particularly useful for analyzing the electronic properties and potential applications of luminescent materials. renishaw.com Phenanthrene and its derivatives are known for their fluorescence properties and have been extensively studied for use in organic light-emitting devices (OLEDs), often as blue light-emitting materials. researchgate.net

Fluorescence occurs when a molecule relaxes from an excited singlet state (S₁) to the ground state (S₀) and is typically a rapid process. renishaw.com The resulting emission spectrum provides information on the electronic energy levels of the molecule. libretexts.org For the parent phenanthrene molecule, a characteristic fluorescence spectrum is observed, which serves as a baseline for understanding the effects of substitution. libretexts.org The introduction of methyl and phenyl groups on the phenanthrene skeleton would be expected to alter the emission properties.

Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. iupac.orgedinst.com It is a key parameter for evaluating materials for applications such as OLEDs and fluorescent probes. Quantum yields are often determined using a relative method, where the emission of the sample is compared to that of a well-characterized standard, such as anthracene (B1667546) or quinine (B1679958) sulfate, under identical experimental conditions. edinst.comresearchgate.net

Specific quantum yield data for this compound is not available in the surveyed literature. However, data from related compounds offer valuable context. The parent phenanthrene molecule has a quantum yield of 0.13 when measured in cyclohexane. aatbio.com Research on oligo(3,6-phenanthrene ethynylene)s has shown that these derivatives can be highly fluorescent, with quantum yields reaching as high as 0.922. researchgate.net This indicates that the rigid, conjugated structure of phenanthrene provides an excellent scaffold for developing highly emissive materials. researchgate.net

Table 2: Fluorescence Quantum Yields (Φ) for Phenanthrene and Related Compounds

| Compound | Quantum Yield (Φ) | Solvent/Conditions | Standard Used |

|---|---|---|---|

| Phenanthrene | 0.13 | Cyclohexane | - |

| Anthracene | 0.27 | Ethanol | Reference Standard |

| Oligo(3,6-phenanthrene ethynylene)s | up to 0.922 | Various | - |

| HMBT-Spi | 0.556 - 0.696 | Poly(vinyl alcohol) film | Absolute method |

Note: This table includes data for the parent compound and related derivatives to illustrate the range of quantum yields observed in phenanthrene-based systems. HMBT-Spi is a complex organic molecule noted for its high quantum yield. rsc.org

Emission Wavelength Dependence on Substitution Patterns

The wavelength of the emitted light in fluorescence spectroscopy is highly sensitive to the molecular structure, particularly the pattern of substitution on the core fluorophore. libretexts.org Substituents can alter the energy gap between the ground and excited states, leading to shifts in the emission maxima.

For phenanthrene-based systems, this dependence is well-documented. In a series of oligo(3,6-phenanthrene ethynylene)s, red-shifted emissions were observed as the number of repeating phenanthrene units in the oligomer chain increased. researchgate.net This is attributed to the extension of the π-conjugated system, which lowers the energy of the excited state. Similarly, substitutions on benzene rings are known to cause shifts in both absorption and fluorescence emission wavelengths. libretexts.org Therefore, the specific placement of the methyl and phenyl groups at the 3 and 5 positions of the phenanthrene core in this compound will define its unique emission color, which is expected to be different from that of unsubstituted phenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). digitaloceanspaces.com The number of signals, their chemical shifts (positions), integration (area under the peaks), and splitting patterns are used to piece together the molecular structure. chemguide.co.uksavemyexams.com

While a specific NMR spectrum for this compound was not found in the searched results, its expected ¹H NMR spectrum can be predicted. It would feature:

A distinct singlet peak for the methyl (CH₃) group protons.

A series of signals in the aromatic region corresponding to the protons on the phenyl (C₆H₅) group.

A complex set of signals for the protons on the phenanthrene backbone, with their exact chemical shifts and splitting patterns determined by their unique positions on the fused ring system.

Analysis of related complex structures, such as "diphenyl-3-methyl-phenanthrene," confirms the utility of NMR in verifying the synthesis and structure of such polycyclic aromatic hydrocarbons. marquette.edu

Cyclic Voltammetry for Electrochemical Characterization and Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. als-japan.com By scanning the potential of an electrode and measuring the resulting current, one can determine the formal potentials at which the molecule is oxidized or reduced. palmsens.com This information is vital for understanding the electronic properties of a material and its suitability for applications in organic electronics, where energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical.

Specific CV data for this compound is not available, but research on a closely related compound, diphenyl-3-methyl-phenanthrene, provides insight. marquette.edu The cyclic voltammogram of this related compound displayed a quasi-reversible third oxidation wave, indicating complex electrochemical behavior. marquette.edu The redox potentials obtained from a CV experiment allow for the estimation of HOMO/LUMO energy levels, which are crucial for designing and evaluating materials for electronic devices.

Table 3: General Information Provided by Cyclic Voltammetry

| Parameter | Description |

|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current occurs. als-japan.com |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current occurs. als-japan.com |

| Formal Redox Potential (E⁰) | Estimated as the average of Epa and Epc for a reversible system. als-japan.com |

| Peak Current (ip) | Proportional to the concentration of the analyte and related to the diffusion coefficient. als-japan.com |

Note: This table outlines the key parameters obtained from a typical cyclic voltammetry experiment.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for evaluating the stability and phase behavior of materials as a function of temperature. etamu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine decomposition temperatures and assess thermal stability. etamu.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as the temperature is changed. torontech.com DSC can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). torontech.comhu-berlin.de

Phenanthrene-based organic compounds are generally reported to possess excellent thermal stability, a desirable property for materials used in electronic devices that operate at elevated temperatures. researchgate.net Although specific TGA or DSC thermograms for this compound are not available in the literature searched, such analyses would be critical for determining its operational limits. A DSC analysis would reveal its melting point and any glass transitions, which are characteristic of the amorphous or crystalline nature of the solid material. nih.govresearchgate.net TGA would establish the onset temperature of thermal decomposition, defining the upper limit of its thermal stability.

Q & A

Q. What analytical techniques are recommended for characterizing 3-Methyl-5-phenylphenanthrene in environmental samples?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection for quantification. Standard solutions in toluene (e.g., 50 mg/L) are commercially available for calibration . For structural confirmation, pair these methods with nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic proton environments and substituent effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of exposure, rinse skin/eyes with water and seek medical consultation. Firefighting requires carbon dioxide or dry chemical powder; avoid water jets due to toxic fume risks during combustion .

Q. How can researchers address gaps in toxicity data for this compound?

Methodological Answer: Design acute and chronic toxicity assays using OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity). Prioritize in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models. Document all data gaps explicitly in risk assessments .

Q. What spectroscopic methods are effective for structural elucidation of polycyclic aromatic hydrocarbons (PAHs) like this compound?

Methodological Answer: Combine UV-Vis spectroscopy to assess conjugation length and infrared (IR) spectroscopy for functional group identification. Compare results with computational models (e.g., density functional theory) to validate substituent positions. Clar’s rule can predict aromatic stability based on π-electron distribution .

Q. How should researchers prepare this compound solutions for environmental analysis?

Methodological Answer: Use toluene as a solvent due to its compatibility with PAHs. Prepare stock solutions at 50 mg/L and dilute to working concentrations. Validate homogeneity and stability via repeated GC-MS runs over 24–72 hours .

Advanced Research Questions

Q. How can molecular mechanics simulations improve conformational analysis of this compound derivatives?

Methodological Answer: Apply force fields (e.g., MMFF94) to model steric effects from methyl and phenyl substituents. Compare energy-minimized conformers with X-ray crystallography data. For perhydro derivatives, use iterative torsional scans to map potential energy surfaces .

Q. What strategies resolve contradictions in reported bioaccumulation potentials of this compound across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., lipid content in test organisms, exposure duration). Validate findings using standardized OECD 305 guidelines for bioaccumulation in fish. Apply statistical tools (e.g., ANOVA) to isolate significant factors .

Q. What computational approaches predict the environmental mobility of this compound in soil?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow and soil sorption coefficients (Koc). Validate predictions with batch equilibrium experiments using OECD Guideline 106. Incorporate molecular dynamics simulations to assess hydrophobic interactions .

Q. How should researchers report uncertainties in ecological risk assessments for this compound?

Methodological Answer: Follow ISO/IEC 17025 guidelines for data validation. Use Monte Carlo simulations to model uncertainty ranges for toxicity thresholds. Clearly distinguish between extrapolated and empirical data in risk characterization sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.